N-Methyl-D-glucamine dithiocarbamate

Descripción general

Descripción

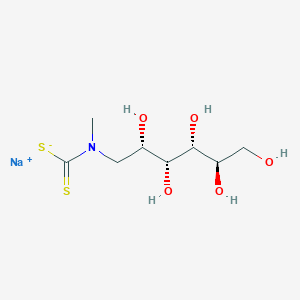

N-Methyl-D-glucamine dithiocarbamate: is an organosulfur compound with the molecular formula C8H17NO5S2. It is a derivative of D-glucamine, where the amino group is substituted with a dithiocarbamate moiety. This compound is known for its strong metal-binding properties, making it useful in various applications, including as a chelating agent and in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine dithiocarbamate is synthesized by reacting N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:

- Dissolve N-methyl-D-glucamine in water.

- Add an alkaline solution, such as sodium hydroxide, to the mixture.

- Slowly introduce carbon disulfide to the reaction mixture while maintaining a controlled temperature.

- Stir the mixture until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Using industrial-grade N-methyl-D-glucamine and carbon disulfide.

- Employing large reactors with precise temperature and pH control.

- Implementing continuous stirring and monitoring to ensure complete reaction and high yield .

Análisis De Reacciones Químicas

Nitric Oxide-Forming Reactions

MGD is often used in the form of the complex (MGD)₂Fe²⁺ in electron paramagnetic resonance (EPR) spectroscopy to detect NO both in vivo and in vitro . The (MGD)₂Fe²⁺ complex can react with NO to form the (MGD)₂Fe²⁺⋅NO complex . It has also been reported that the (MGD)₂Fe²⁺ complex can react with nitrite to produce the characteristic triplet EPR signal of (MGD)₂Fe²⁺⋅NO .

The reaction between the (MGD)₂Fe²⁺ complex and nitrite to form NO involves the following steps :

-

Concomitant formation of the (MGD)₃Fe³⁺ complex, which is the oxidized form of (MGD)₂Fe²⁺ .

-

The rate of formation of the (MGD)₂Fe²⁺⋅NO complex is a function of the concentration of [Fe²⁺]², [MGD], [H⁺], and [nitrite] .

Spin Trapping Reagent

MGD, along with FeSO₄, can be used to form the MGD₂-Fe²⁺ complex, which acts as a spin-trapping reagent for nitric oxide (NO) . This complex is unstable, especially in the presence of dissolved oxygen, and should be used immediately after preparation . An excess of MGD to Fe²⁺ (usually a 5-fold excess) is used to create a more stable complex solution with FeSO₄ .

Impact of pH

Acidic conditions should be avoided when using MGD because dithiocarbamates tend to decompose and form toxic carbon disulfide .

Prevention of Cisplatin-Induced Toxicity

N-methyl-D-glucamine dithiocarbamate (NMGDTC) has demonstrated potential in reducing cisplatin-induced toxicity . Cisplatin is an antineoplastic agent associated with dose-related toxicities, including ototoxicity . Studies have shown that NMGDTC can significantly reduce cisplatin-induced ototoxicity and weight loss in guinea pigs .

Heavy metal chelation

Dithiocarbamates, including diethyl dithiocarbamate (DDTC), are known as heavy metal chelators . Sodium this compound has been found effective against cadmium poisoning in both acute and repeated exposures .

Aplicaciones Científicas De Investigación

N-Methyl-D-glucamine dithiocarbamate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to bind metal ions in various analytical and synthetic procedures.

Biology: Employed in studies involving metal ion transport and detoxification.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal poisoning.

Industry: Utilized in the formulation of pesticides and fungicides due to its strong metal-binding properties.

Mecanismo De Acción

The mechanism of action of N-Methyl-D-glucamine dithiocarbamate involves its ability to chelate metal ions. The dithiocarbamate group forms strong complexes with metal ions such as copper, iron, and zinc. This chelation inhibits the catalytic and regulatory functions of metal-dependent enzymes, leading to various biochemical effects. The compound’s ability to bind metal ions also makes it effective in detoxifying metal pollutants .

Comparación Con Compuestos Similares

N,N-Dimethyldithiocarbamate: Another dithiocarbamate with similar metal-binding properties.

Ethylene dithiocarbamate: Commonly used in agriculture as a fungicide.

Propylene dithiocarbamate: Used in similar applications as ethylene dithiocarbamate.

Uniqueness: N-Methyl-D-glucamine dithiocarbamate is unique due to its derivation from D-glucamine, which imparts additional hydrophilic properties. This makes it more soluble in water compared to other dithiocarbamates, enhancing its applicability in aqueous environments .

Actividad Biológica

N-Methyl-D-glucamine dithiocarbamate (MGD) is a compound that has garnered attention for its biological activity, particularly in relation to nitric oxide (NO) scavenging and metal chelation. This article explores the biological effects of MGD, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Nitric Oxide Scavenging:

MGD acts primarily as a nitric oxide scavenger. In a study involving rat aortic rings, MGD was shown to significantly increase tension in phenylephrine-contracted rings, indicating its role in inhibiting NO-dependent vasodilation. The study found that MGD could scavenge basal NO levels, especially in diabetic conditions where NO production is impaired . This suggests that MGD may have therapeutic potential in conditions characterized by altered NO signaling.

Chelation Properties:

MGD also exhibits chelating properties, particularly against heavy metals like cadmium. Research indicates that sodium this compound effectively mitigates acute and repeated exposure to cadmium poisoning. The chelation mechanism involves binding to cadmium ions, thereby reducing their bioavailability and toxicity .

Case Studies and Experimental Data

- Vascular Studies:

- Cadmium Toxicity Mitigation:

- Electron Paramagnetic Resonance (EPR) Studies:

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVJFULICYLKCE-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240902 | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94161-07-6 | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-D-glucamine dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-D-GLUCAMINE DITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WFB66H4LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.